molecular formula C7H10O B1148483 Hept-4-EN-6-YN-1-OL CAS No. 135511-17-0

Hept-4-EN-6-YN-1-OL

Cat. No.: B1148483
CAS No.: 135511-17-0
M. Wt: 110.15
InChI Key:
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Description

Hept-4-EN-6-YN-1-OL is an organic compound with the molecular formula C7H10O. It is characterized by the presence of both an alkene and an alkyne functional group, along with a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hept-4-EN-6-YN-1-OL can be synthesized through multiple synthetic routes. One common method involves the reaction of pent-4-yn-1-ol with appropriate reagents to introduce the double bond at the fourth position. This process typically involves the use of palladium(II)-catalyzed Overman rearrangement followed by a ruthenium(II)-catalyzed ring-closing enyne metathesis reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing by-products and ensuring the scalability of the process .

Chemical Reactions Analysis

Types of Reactions: Hept-4-EN-6-YN-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Hept-4-EN-6-YN-1-OL has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Hept-4-EN-6-YN-1-OL involves its interaction with specific molecular targets. The presence of both alkene and alkyne groups allows it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular pathways and targets are subject to ongoing research .

Comparison with Similar Compounds

Properties

IUPAC Name

hept-4-en-6-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h1,3-4,8H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHQDNTVTWPWFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC=CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40695494
Record name Hept-4-en-6-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135511-17-0
Record name Hept-4-en-6-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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